molecular formula C20H16F3NO3 B11950986 N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide CAS No. 620541-12-0

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide

Katalognummer: B11950986
CAS-Nummer: 620541-12-0
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: OUSVUVIEQJAQRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a trifluoromethylphenyl group, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with 2-(trifluoromethyl)benzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization reactions to form the furan ring, resulting in the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amides or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Ethoxyphenyl)-2,2,2-trifluoroacetamide: Shares the ethoxyphenyl and trifluoromethyl groups but lacks the furan ring.

    N-(4-Methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-Ethoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is unique due to the presence of both the ethoxyphenyl and trifluoromethylphenyl groups, along with the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

620541-12-0

Molekularformel

C20H16F3NO3

Molekulargewicht

375.3 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16F3NO3/c1-2-26-14-9-7-13(8-10-14)24-19(25)18-12-11-17(27-18)15-5-3-4-6-16(15)20(21,22)23/h3-12H,2H2,1H3,(H,24,25)

InChI-Schlüssel

OUSVUVIEQJAQRP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.